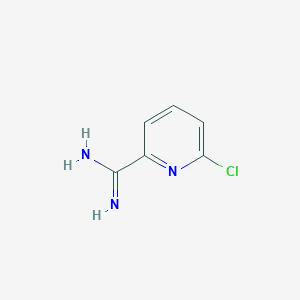

6-Chloropyridine-2-carboximidamide

Description

Properties

IUPAC Name |

6-chloropyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJYECULYBIMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695400 | |

| Record name | 6-Chloropyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011231-34-7 | |

| Record name | 6-Chloropyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-chloropyridine-2-carboximidamide with structurally analogous pyridinecarboximidamidate derivatives, focusing on substituent effects, biological activity, and crystallographic properties.

Structural and Electronic Differences

- Chlorine Substituent Impact: The 6-chloro derivative differs from non-halogenated analogs (e.g., pyridine-2-carboximidamidate) by introducing steric and electronic modulation. The electron-withdrawing Cl group may reduce electron density on the pyridine ring, altering reactivity in nucleophilic or electrophilic reactions compared to unsubstituted derivatives.

- Crystallographic Behavior: The title compound’s nonplanar geometry (similar to pyridine-2-carboximidamidate chloride monohydrate) contrasts with planar configurations observed in simpler analogs. This twisting may enhance solubility or influence crystal packing .

Coordination Chemistry

The carboximidamide group enables these compounds to act as ligands.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 6-Chloropyridine-2-carboximidamide, and how should researchers validate purity?

- Methodology :

- Use Nuclear Magnetic Resonance (NMR) to confirm molecular structure, focusing on peaks for the imidamide group (δ ~7–9 ppm for pyridine protons) and chlorine substituents.

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity (>98% recommended for synthetic intermediates).

- Cross-reference data with authoritative databases like NIST Chemistry WebBook and published spectra of analogous pyridine derivatives.

Q. What safety protocols are critical when handling this compound?

- Key Measures :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste handlers .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Strategies :

- Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, test DMF vs. THF as solvents for nucleophilic substitution reactions.

- Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., molar ratios of chloropyridine precursor to amidating agents).

- Use Design of Experiments (DoE) to identify critical factors affecting yield, such as reaction time or pH .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach :

- Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., chlorine substitution patterns).

- Simulate reaction pathways with software like Gaussian or ORCA, comparing activation energies for proposed mechanisms .

- Validate predictions experimentally using kinetic studies (e.g., rate constants for hydrolysis or cross-coupling reactions) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Analysis Framework :

- Conduct meta-analyses of published IC₅₀ values, controlling for variables like assay conditions (e.g., cell lines, incubation times).

- Replicate conflicting studies with standardized protocols (e.g., identical solvent systems, purity thresholds) .

- Use statistical tools (e.g., ANOVA, t-tests) to quantify variability and identify outliers .

Q. What experimental designs are essential for assessing environmental impacts of this compound degradation?

- Protocol Design :

- Perform accelerated degradation studies under simulated environmental conditions (UV light, microbial activity) and analyze metabolites via LC-MS.

- Use ecotoxicity assays (e.g., Daphnia magna mortality tests) to evaluate acute and chronic effects .

- Apply life cycle assessment (LCA) frameworks to quantify persistence and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.